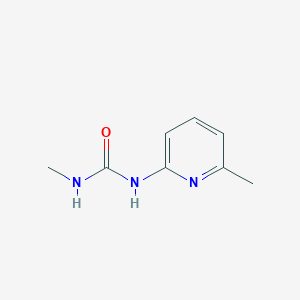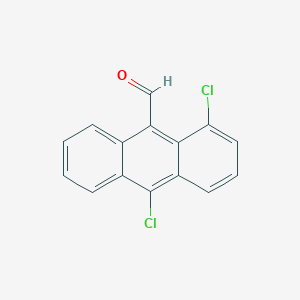
1,10-Dichloroanthracene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dichloroanthracene-9-carbaldehyde is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 10 positions and an aldehyde group at the 9 position. It is a yellow solid that is soluble in common organic solvents .
Métodos De Preparación
1,10-Dichloroanthracene-9-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier formylation of anthracene, where anthracene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 9 position . The chlorination at the 1 and 10 positions can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Análisis De Reacciones Químicas
1,10-Dichloroanthracene-9-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine atoms with methoxy groups.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Aplicaciones Científicas De Investigación
1,10-Dichloroanthracene-9-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-Dichloroanthracene-9-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1,10-Dichloroanthracene-9-carbaldehyde can be compared with other similar compounds, such as:
9,10-Dichloroanthracene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Anthracene-9-carbaldehyde: Lacks the chlorine atoms, which affects its photophysical properties and reactivity.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of chlorine, leading to different electronic and steric effects.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and physical properties.
Propiedades
Número CAS |
13000-86-7 |
|---|---|
Fórmula molecular |
C15H8Cl2O |
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
1,10-dichloroanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H8Cl2O/c16-13-7-3-6-11-14(13)12(8-18)9-4-1-2-5-10(9)15(11)17/h1-8H |
Clave InChI |
RHUHWUPHSJGTMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C=CC=C3Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
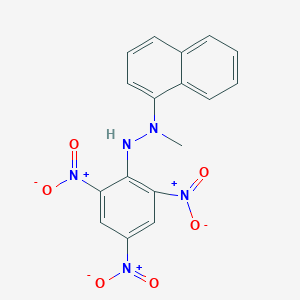
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
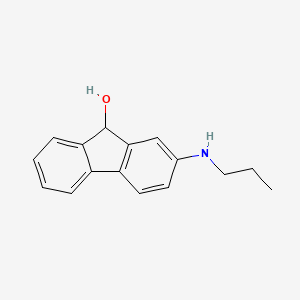
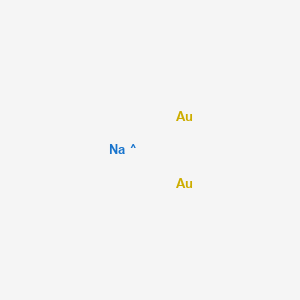
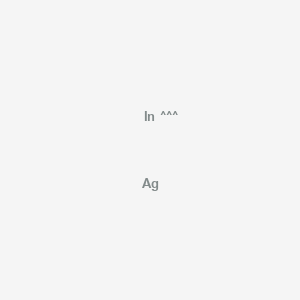
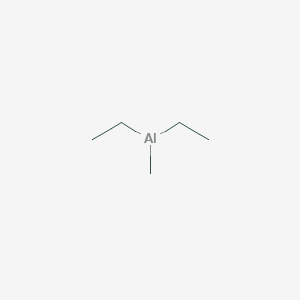
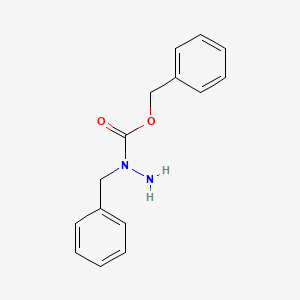
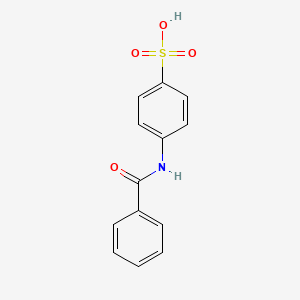

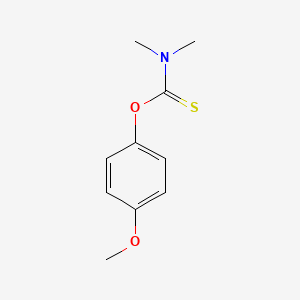
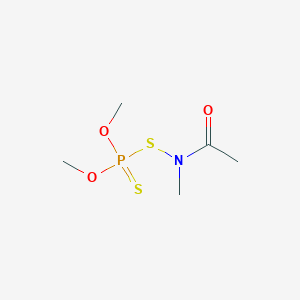
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
